molecular formula C22H32O3 B14783459 (8xi,9xi,14xi,16alpha)-3-Hydroxy-16-methyl-16,17-epoxypregn-5-en-20-one

(8xi,9xi,14xi,16alpha)-3-Hydroxy-16-methyl-16,17-epoxypregn-5-en-20-one

Cat. No.: B14783459
M. Wt: 344.5 g/mol
InChI Key: LMVLICSGVDWDSM-YIQGKHCRSA-N
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Description

Ambiguanol is a naturally occurring pregnane derivative isolated from the ethyl acetate soluble sub-fraction of the ethanolic extract of Caragana ambigua . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Chemical Reactions Analysis

Ambiguanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, lead tetraethanoate, and sodium periodate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ambiguanol can lead to the formation of aldehydes and ketones .

Mechanism of Action

The mechanism of action of ambiguanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, ambiguanol may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes in pathogens . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Ambiguanol is structurally related to other pregnane derivatives, such as 16beta-Methyl-16alpha,17alpha-epoxypregnenolone . it is unique due to its specific chemical structure and biological activities. Similar compounds include magnolol and honokiol, which also exhibit antimicrobial and cytotoxic properties . ambiguanol’s distinct chemical structure and specific biological activities set it apart from these related compounds.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(4R,6S,7S,11R)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

InChI

InChI=1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15?,16?,17?,18?,19-,20-,21+,22-/m0/s1

InChI Key

LMVLICSGVDWDSM-YIQGKHCRSA-N

Isomeric SMILES

CC(=O)[C@]12[C@]3(CCC4C(C3C[C@]1(O2)C)CC=C5[C@@]4(CCC(C5)O)C)C

Canonical SMILES

CC(=O)C12C3(CCC4C(C3CC1(O2)C)CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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